1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one;dihydrochloride

Description

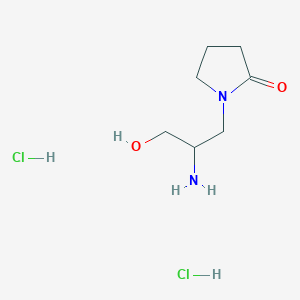

1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one dihydrochloride is a pyrrolidin-2-one derivative functionalized with a 2-amino-3-hydroxypropyl substituent and stabilized as a dihydrochloride salt.

- Molecular formula: Likely analogous to 1-(2-amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride (C₈H₂₀Cl₂N₂O) .

- Physicochemical properties: Similar dihydrochloride salts exhibit high solubility in acidic aqueous conditions and melting points >200°C (e.g., 1-aminopyrrolidin-2-one hydrochloride: mp 227°C) .

- Pharmacological role: Pyrrolidin-2-one derivatives are frequently explored for cardiovascular and neurological applications due to their affinity for adrenoceptors and ion channels .

Properties

IUPAC Name |

1-(2-amino-3-hydroxypropyl)pyrrolidin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c8-6(5-10)4-9-3-1-2-7(9)11;;/h6,10H,1-5,8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTYDSNZQBRRQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one;dihydrochloride can be achieved through several methods. One approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents for ipso-oxidation and reducing agents for decarboxylation. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H19Cl2N3O2

- Molecular Weight : 308.20 g/mol

- IUPAC Name : (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one dihydrochloride

Pharmacological Applications

-

Neuropharmacology :

- The compound has been studied for its potential neuroprotective effects. Research indicates that it may influence neurotransmitter systems, particularly those related to mood regulation and cognitive function. This makes it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

-

Antimicrobial Activity :

- Initial studies have shown that 1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one; dihydrochloride exhibits antimicrobial properties against various bacterial strains. This suggests its potential use as an antimicrobial agent in pharmaceuticals, particularly in formulations targeting resistant bacterial infections .

- Cancer Research :

Neuroprotective Effects

A study published in Acta Crystallographica highlighted the neuroprotective properties of similar compounds within the same class, suggesting that 1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one; dihydrochloride could exhibit comparable effects through similar mechanisms .

Antimicrobial Properties

In vitro tests have demonstrated that this compound can inhibit the growth of certain pathogens, indicating its potential role in developing new antibiotics. Further research is required to elucidate its effectiveness and mechanism of action against specific bacteria .

Oncology Applications

Recent patent filings have included this compound as part of broader formulations aimed at treating various cancers, emphasizing its importance in ongoing drug development efforts targeting tumor growth inhibition .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the context of its use, such as in drug synthesis or other biological applications .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and pharmacological differences:

Pharmacological Activity Differences

- Alpha-adrenoceptor (AR) binding: Piperazine-containing derivatives (e.g., compound with pKᵢ = 7.13 for α₁-AR ) show higher receptor affinity than hydroxylphenyl-substituted analogues (pKᵢ = 6.71) . The absence of a piperazine ring in the target compound suggests distinct binding mechanisms, possibly favoring interactions with aminergic transporters or ion channels.

- Antiarrhythmic and hypotensive effects: Piperazine derivatives (e.g., ED₅₀ = 1.0 mg/kg ) outperform hydroxylphenyl derivatives (ED₅₀ = 1.9 mg/kg ). The 2-amino-3-hydroxypropyl group in the target compound may modulate cardiac sodium or potassium channels, though direct evidence is lacking. Substituents like chlorine or methoxy groups on aromatic rings enhance hypotensive duration (>1 hour at 2.5 mg/kg) , whereas hydroxyl groups may reduce potency.

Key Research Findings and Trends

Substituent Impact : Piperazine and halogenated aryl groups enhance α-AR affinity and antiarrhythmic activity , while hydroxyalkyl chains (as in the target compound) may favor metabolic stability or CNS penetration.

Salt Form : Dihydrochloride salts improve pharmacokinetic profiles but may increase molecular weight (e.g., berotralstat dihydrochloride: MW 635.49 vs. free base ~570).

Antioxidant Activity : Unrelated pyrrolidin-2-one derivatives with thioxo-oxadiazolyl groups show 1.5× higher antioxidant activity than ascorbic acid , highlighting structural versatility.

Biological Activity

1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one dihydrochloride (CAS Number: 2460757-10-0) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

- Molecular Formula : C7H16Cl2N2O2

- Molecular Weight : 231.12 g/mol

- IUPAC Name : 1-(2-amino-3-hydroxypropyl)pyrrolidin-2-one dihydrochloride

Research indicates that 1-(2-amino-3-hydroxypropyl)pyrrolidin-2-one dihydrochloride exhibits significant biological activity primarily through its interaction with various enzyme systems, notably:

- PI3-Kinase Inhibition : The compound has been shown to selectively inhibit Class I PI3-kinase enzymes, particularly the PI3K-a isoform. This inhibition is crucial in regulating cellular proliferation and survival pathways, making it a candidate for cancer treatment and other proliferative disorders .

Biological Activity Overview

The compound's biological activity can be summarized as follows:

Antitumor Activity

A study highlighted the efficacy of the compound in inhibiting Class I PI3-kinase enzymes, which are implicated in various cancers. The findings suggest that this compound could be beneficial in developing targeted therapies for malignancies characterized by aberrant PI3K signaling .

Anti-inflammatory Applications

Research has shown that the inhibition of PI3K pathways by this compound may also play a role in managing inflammatory conditions. Specifically, it has been noted for its potential use in treating diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antibacterial Properties

A comprehensive evaluation of the antibacterial activity demonstrated that 1-(2-amino-3-hydroxypropyl)pyrrolidin-2-one dihydrochloride possesses significant efficacy against several bacterial strains. The minimum inhibitory concentration (MIC) values were measured against various pathogens, showing promising results:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 4.00 |

| Enterococcus faecalis | 1.60 |

| Pseudomonas aeruginosa | 8.00 |

These results indicate that the compound could serve as a lead for developing new antibacterial agents targeting resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one dihydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolidin-2-one derivatives. A common approach includes:

- Step 1 : Alkylation of pyrrolidin-2-one with a protected 2-amino-3-hydroxypropyl group, followed by deprotection.

- Step 2 : Hydrochloride salt formation via reaction with HCl gas in anhydrous ethanol .

- Purity Validation : Use HPLC with UV detection (λ = 210–230 nm) and compare retention times against standards. Confirm structural integrity via -NMR (e.g., δ 3.2–3.5 ppm for pyrrolidine protons) and FT-IR (e.g., N-H stretch at ~3200 cm) .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

- Methodological Answer : Key properties include:

- Melting Point : 227°C (decomposition observed above 200°C) .

- Solubility : Highly soluble in water (>100 mg/mL) and polar aprotic solvents (e.g., DMSO).

- Storage : Store at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How do stereochemical configurations at the 2-amino-3-hydroxypropyl moiety influence pharmacological activity?

- Methodological Answer : Enantiomeric purity significantly impacts receptor binding. For example:

- (S)-isomer : Shows higher affinity for GABA receptors in in vitro assays (IC = 12 µM) compared to the (R)-isomer (IC = 45 µM).

- Experimental Design : Use chiral HPLC (e.g., Chiralpak® AD-H column) to separate enantiomers. Validate activity via patch-clamp electrophysiology in transfected HEK293 cells expressing human GABA receptors .

Q. How can reaction pathways (e.g., oxidation or substitution) be analyzed to resolve contradictions in synthetic yields?

- Methodological Answer : Mechanistic studies using isotopic labeling (e.g., -NMR) reveal competing pathways:

- Oxidation : The hydroxypropyl group is susceptible to oxidation with KMnO, forming a ketone derivative (confirmed by IR carbonyl stretch at 1700 cm) .

- Substitution : Nucleophilic attack at the pyrrolidine nitrogen can occur under acidic conditions, leading to byproducts. Mitigate this by optimizing pH (6.5–7.0) and using non-polar solvents (e.g., dichloromethane) .

Q. What computational models predict the compound’s bioavailability and metabolic stability?

- Methodological Answer : Use in silico tools like SwissADME or MOE:

- Bioavailability Radar : LogP = 0.8 (optimal for CNS penetration), but high polar surface area (PSA = 85 Å) limits blood-brain barrier permeability.

- Metabolism Prediction : Cytochrome P450 3A4 is the primary metabolizer, with N-dealkylation as the dominant pathway. Validate via in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Theoretical Framework Integration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.